3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and drugs . It’s often used in the synthesis of various pharmaceutical compounds due to its antimicrobial, antifungal, and antitumor properties . The chromen-7-yl and methoxybenzoate groups are also common in various bioactive compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex and varies depending on the specific substituents attached to the benzothiazole ring .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be diverse and depend on the specific substituents attached to the benzothiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substituents attached to the benzothiazole ring .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound is involved in the synthesis and reactions of various derivatives, leading to the formation of thiazolidin-4-one derivatives, β-chloroacroline derivatives, benzo[c]chromone, and chromenopyridopyrimidine derivatives. These reactions demonstrate the compound's utility in organic chemistry for generating a wide range of structures with potential biological and chemical applications (Mohamed et al., 2012).
Antimicrobial Activity
- Derivatives synthesized from these compounds have been screened for antimicrobial activity. This highlights their potential use in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance. The structural diversity obtained from these compounds allows for the exploration of structure-activity relationships in antimicrobial studies (Mohamed et al., 2012).
Antioxidant Properties
- Certain derivatives exhibit significant antioxidant activities, which are essential for combating oxidative stress in biological systems. This property could be leveraged in the development of new antioxidant compounds for pharmaceutical or nutraceutical applications, potentially contributing to the prevention or treatment of diseases associated with oxidative stress (Abd-Almonuim et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO5S/c1-14-19(31-25(28)15-7-3-5-9-20(15)29-2)12-11-16-22(27)17(13-30-23(14)16)24-26-18-8-4-6-10-21(18)32-24/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUUXCANDYVZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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